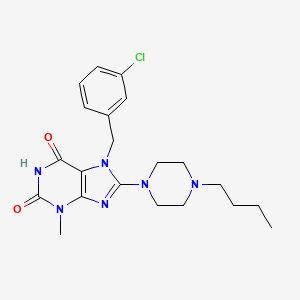
8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BC-11, is a small molecule drug compound that has been studied for its potential therapeutic applications in various fields of medicine. BC-11 belongs to the class of purine derivatives and has been shown to exhibit potent biological activity.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Psychotropic Activity
The compound's relevance in scientific research is underscored by its utility as a potential ligand for various serotonin receptors, which are pivotal in studying psychiatric and neurological disorders. Studies have focused on derivatives of purine-2,6-dione, including those with modifications at positions 7 and 8, demonstrating affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives have shown promise in exhibiting anxiolytic and antidepressant properties through in vivo models, indicating potential therapeutic applications in treating anxiety and depression (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further exploration into the purine-2,6-dione derivatives has revealed significant analgesic and anti-inflammatory effects. These compounds, especially those with benzylamide and phenylpiperazinamide modifications, have shown enhanced activity in comparison to reference drugs in in vivo models. Their potential to inhibit phosphodiesterase activity suggests a novel class of analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).
Dopamine Receptor Interaction
The chemical exploration of 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and its analogs has also touched upon the dopamine receptor, particularly D2. Certain derivatives have been synthesized and evaluated for their affinity towards 5-HT6, 5-HT7, and dopamine D2 receptors, identifying potent ligands that could serve as a base for developing new pharmacological agents targeting neurological disorders (Żmudzki et al., 2015).
Anticonvulsant Effects
The modification of the purine-2,6-dione structure has been associated with anticonvulsant properties. Compounds derived from this chemical backbone, particularly those featuring arylpiperazine groups, have been synthesized and tested for their efficacy in anticonvulsant models. These studies have identified compounds with significant potential to reduce seizure activity, highlighting a pathway for the development of new antiepileptic drugs (Obniska et al., 2005).
Eigenschaften
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-8-26-9-11-27(12-10-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUDWTSIFKJFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2940268.png)

![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)

![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
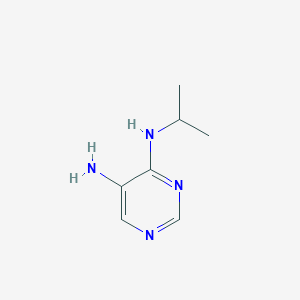
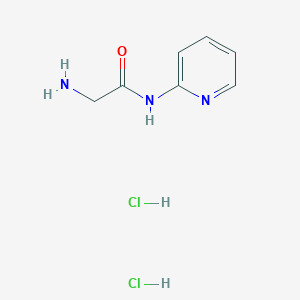
![5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide](/img/structure/B2940277.png)

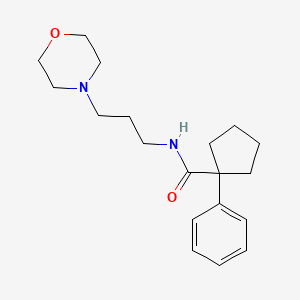
![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)
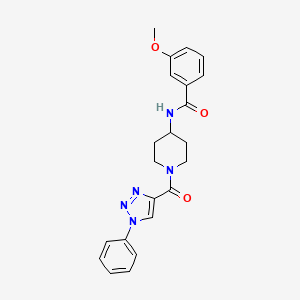
![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)
